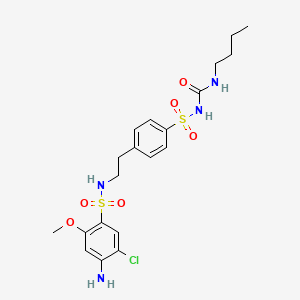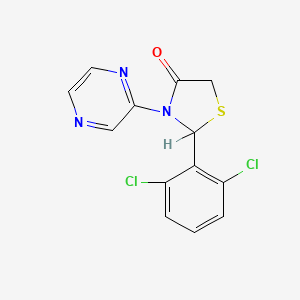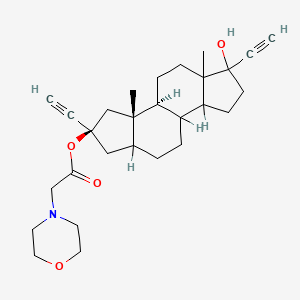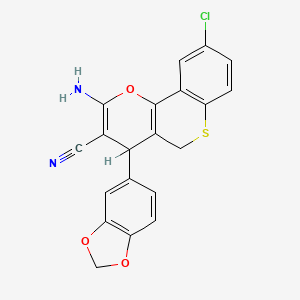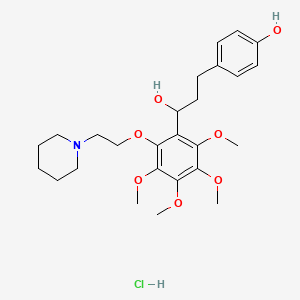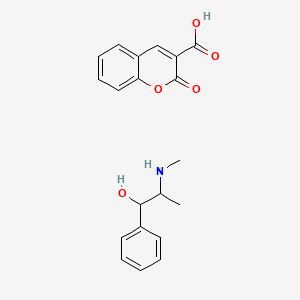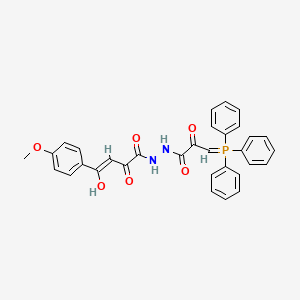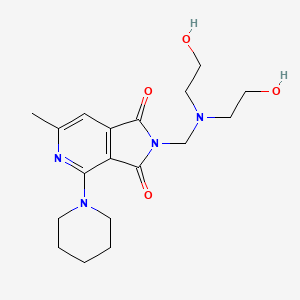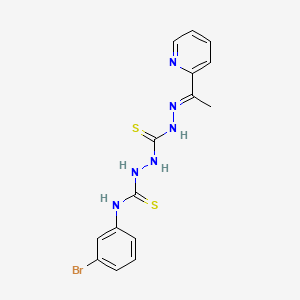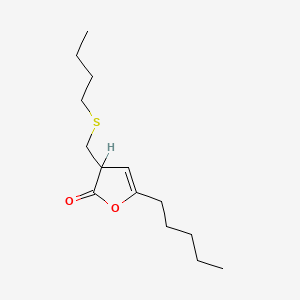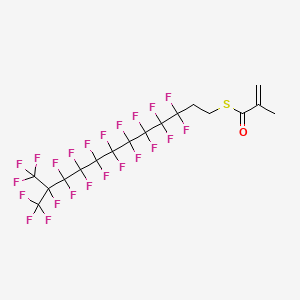
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester is a complex organic compound with the molecular formula C17H9F23OS and a molecular weight of 698.28 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester involves several steps. One common method includes the reaction of 2-methyl-2-propenethioic acid with a fluorinated alcohol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials, particularly those requiring high thermal and chemical stability.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated compounds’ interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl) ester stands out due to its highly fluorinated structure. Similar compounds include:
- 2-Propenethioic acid, 2-methyl-, S-(3,3,4,4,5,5,6,6,7,8,8,8-dodecafluoro-7-(trifluoromethyl)octyl) ester
- 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecyl ester
These compounds share similar structural features but differ in the length and degree of fluorination of their alkyl chains, which can influence their chemical properties and applications.
Properties
CAS No. |
30769-88-1 |
|---|---|
Molecular Formula |
C17H9F23OS |
Molecular Weight |
698.3 g/mol |
IUPAC Name |
S-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C17H9F23OS/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3 |
InChI Key |
ZBPHBMSKQBHWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


